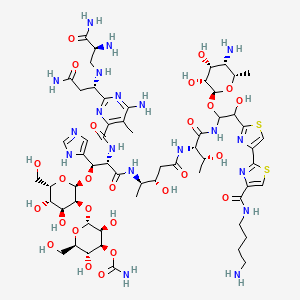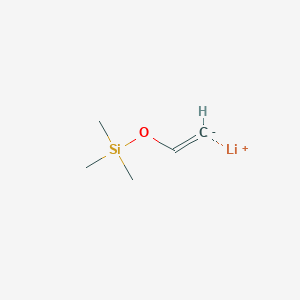![molecular formula C17H8ClNO4 B14446541 6-Chloro-5-oxo-5H-benzo[a]phenoxazine-10-carboxylic acid CAS No. 73397-16-7](/img/structure/B14446541.png)
6-Chloro-5-oxo-5H-benzo[a]phenoxazine-10-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5-oxo-5H-benzo[a]phenoxazine-10-carboxylic acid is a derivative of phenoxazine, a tricyclic heterocycle composed of two benzene rings joined by an oxazine structure. Phenoxazine derivatives have garnered significant interest due to their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-oxo-5H-benzo[a]phenoxazine-10-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Michael addition of 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Purification techniques such as column chromatography and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-oxo-5H-benzo[a]phenoxazine-10-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Halogen substitution reactions can introduce different halogen atoms into the phenoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated phenoxazine derivatives.
Scientific Research Applications
6-Chloro-5-oxo-5H-benzo[a]phenoxazine-10-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a photoredox catalyst in organic synthesis.
Biology: Acts as a fluorescent probe for imaging and tracking biological processes.
Medicine: Investigated for its anticancer properties and used in the development of prodrugs for targeted cancer therapy
Industry: Employed in the fabrication of organic light-emitting diodes and dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of 6-Chloro-5-oxo-5H-benzo[a]phenoxazine-10-carboxylic acid involves its interaction with specific molecular targets and pathways. In cancer therapy, the compound is converted into a cytotoxic product by enzyme-catalyzed reactions. The activated product, 9-amino-6-chloro-5H-benzo[a]phenoxazine-5-one, exerts its effects by inducing apoptosis in cancer cells through the generation of reactive oxygen species and disruption of mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
Phenoxazine: The parent compound with a similar tricyclic structure.
Phenothiazine: A structurally related compound with sulfur instead of oxygen in the heterocyclic ring.
Actinomycin D: Contains a phenoxazine moiety and is used as an antibiotic and anticancer agent.
Uniqueness
6-Chloro-5-oxo-5H-benzo[a]phenoxazine-10-carboxylic acid is unique due to its specific chlorine substitution and carboxylic acid functional group, which confer distinct chemical reactivity and biological activity. Its ability to act as a prodrug in targeted cancer therapy sets it apart from other phenoxazine derivatives .
Properties
CAS No. |
73397-16-7 |
|---|---|
Molecular Formula |
C17H8ClNO4 |
Molecular Weight |
325.7 g/mol |
IUPAC Name |
6-chloro-5-oxobenzo[a]phenoxazine-10-carboxylic acid |
InChI |
InChI=1S/C17H8ClNO4/c18-13-15(20)10-4-2-1-3-9(10)14-16(13)23-12-6-5-8(17(21)22)7-11(12)19-14/h1-7H,(H,21,22) |
InChI Key |
AQBFCGGCPZBBEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C(C=CC(=C4)C(=O)O)OC3=C(C2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


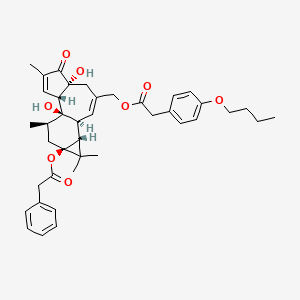
![Cyclopentanol, 1-[tris(methylthio)methyl]-](/img/structure/B14446460.png)
![1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14446462.png)

![6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446473.png)
![Bis[(4-methoxyphenyl)methyl]ditellane](/img/structure/B14446487.png)
![10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one](/img/structure/B14446503.png)
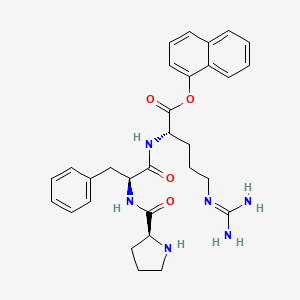
![3-({1-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxy)prop-1-ene](/img/structure/B14446508.png)

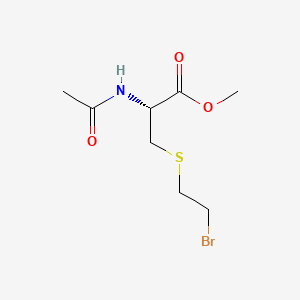
![Benzene, 1,1'-[1,2-bis(methylene)-1,2-ethanediyl]bis[4-fluoro-](/img/structure/B14446523.png)
